7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-24(2)10-11-25-19(13-4-7-15(28-3)8-5-13)18-20(26)16-12-14(23)6-9-17(16)29-21(18)22(25)27/h4-9,12,19H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDNXWBZSUKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 456.9 g/mol. Its IUPAC name reflects its complex structure, which includes a chloro group, a dimethylaminoethyl side chain, and a chromeno-pyrrole core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.9 g/mol |
| IUPAC Name | 7-chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the chromeno-pyrrole core and subsequent modifications to introduce functional groups such as the chloro and dimethylaminoethyl groups. Techniques like continuous flow reactors may be employed for industrial-scale production to enhance yield and purity.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to significant biological effects. However, detailed studies are required to fully elucidate its mechanism.
Antioxidant Activity
Research indicates that compounds related to chromeno-pyrroles exhibit antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals and protect cells from oxidative stress .
Antiviral Activity
Notably, derivatives of this compound have shown potential as inhibitors of viral proteases. For example, pyranonigrin A, another chromeno-pyrrole derivative, has been identified as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2 . This suggests that similar compounds may possess antiviral properties worth exploring.
Glucokinase Activation
Some studies suggest that chromeno-pyrrole derivatives act as glucokinase activators. This property could be beneficial in managing glucose levels and may have implications for diabetes treatment .
Case Studies
- Antioxidant Efficacy : In a study assessing the antioxidant capacity of various chromeno-pyrrole derivatives, it was found that certain structural modifications significantly enhanced their ability to neutralize reactive oxygen species (ROS). The specific compound demonstrated higher efficacy compared to standard antioxidants .
- Antiviral Screening : A screening assay against several viral strains indicated that certain analogs of the compound exhibited significant inhibition of viral replication. These findings highlight the potential for developing antiviral agents based on the chromeno-pyrrole scaffold .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Impact
The table below highlights key structural differences and similarities with selected analogs from the evidence:
Key Observations:
- Substituent Effects on Solubility: The 2-(dimethylamino)ethyl group in the target compound and enhances water solubility compared to hydrophobic groups like phenethyl or furan-2-ylmethyl .
- Aromatic Ring Diversity : The 1-aryl group varies from electron-donating (4-methoxy, 3,4-dimethoxy) to electron-withdrawing (3-nitro), influencing π-π interactions and binding affinities .
Implications for Drug Discovery
- Pharmacokinetic Optimization: The dimethylaminoethyl group may improve blood-brain barrier penetration compared to hydroxylated analogs .
- Target Selectivity: The 4-methoxyphenyl group could favor interactions with aryl hydrocarbon receptors or cytochrome P450 enzymes, as seen in related chromenopyrroles .
Q & A
Q. What are the optimized synthetic routes for 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Methodological Answer: The compound can be synthesized via a three-component reaction involving:
- 4-(2-hydroxyphenyl)-2,4-dioxobutanoates ,
- aryl aldehydes (e.g., 4-methoxybenzaldehyde),
- primary amines (e.g., 2-(dimethylamino)ethylamine).
Key conditions include refluxing in ethanol or DMSO at 80–100°C for 6–12 hours, with yields ranging from 65–72% . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Variations in substituents on the aryl aldehyde or amine can alter reactivity; for example, electron-donating groups (e.g., methoxy) enhance cyclization efficiency .
Q. Table 1: Comparative Synthesis Conditions
| Component | Example Reagent | Yield (%) | Reference |
|---|---|---|---|
| Aryl aldehyde | 4-Methoxybenzaldehyde | 72 | |
| Primary amine | 2-(Dimethylamino)ethylamine | 68 | |
| Solvent | DMSO | 65 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Key signals include:
- δ 7.95–7.89 (m, aromatic protons on the chromene ring),
- δ 5.46 (s, 1H, dihydropyrrole bridge proton),
- δ 3.90–3.78 (m, dimethylaminoethyl side chain) .
- 13C NMR : Peaks at δ 171.9 (carbonyl) and δ 160.9 (methoxy-substituted aromatic carbon) confirm functional groups .
- IR : Bands at 1701 cm⁻¹ (C=O stretch) and 1253 cm⁻¹ (C-O of methoxy group) .
Note: DMSO-d6 is preferred for NMR due to solubility, but deuterated chloroform may be used for hydrophobic analogs.
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental reactivity data for analogs of this compound?
Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts or low yields) can be addressed via:
- Density Functional Theory (DFT) : Calculate transition-state energies to identify steric/electronic barriers. For example, bulky substituents on the aryl aldehyde may hinder cyclization .
- Reaction Path Search Tools : Software like GRRM or AFIR can map alternative pathways, such as competing [4+2] vs. [3+2] cycloadditions .
- Cross-Validation : Compare computational predictions with experimental HPLC-MS data to identify unaccounted intermediates .
Case Study: A 2020 study on a structurally similar compound used DFT to explain why electron-withdrawing chloro substituents reduced yields by destabilizing the enolate intermediate .
Q. What strategies optimize reaction scalability while maintaining stereochemical integrity?
Methodological Answer:
- Process Control : Use microreactors for precise temperature/pH control, minimizing side reactions (e.g., epimerization) .
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial study identified ethanol as optimal for both yield and stereoselectivity .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress without sampling, critical for large batches .
Q. Table 2: Scalability Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Epimerization | Low-temperature microreactors | |
| Solvent Recovery | Membrane separation | |
| Catalyst Degradation | Immobilized enzymes |
Q. How can structural modifications enhance bioactivity while retaining core pharmacophore features?
Methodological Answer:
- Molecular Hybridization : Replace the 4-methoxyphenyl group with a 3,5-dimethylphenyl moiety (as in CCDC 1988019) to improve lipophilicity and membrane permeability .
- SAR Studies : Test analogs with varied side chains (e.g., replacing dimethylaminoethyl with piperazinyl) to assess cytotoxicity and target binding .
- In Silico Screening : Use AutoDock or Schrödinger to predict binding affinity toward kinases or GPCRs, followed by enzymatic assays (e.g., ATPase inhibition) .
Note: Maintain the chromeno-pyrrole-dione core, as fragmentation abolishes activity .
Q. What advanced techniques validate reaction mechanisms for derivatives of this compound?
Methodological Answer:
- Isotopic Labeling : Introduce ¹³C at the carbonyl group to track keto-enol tautomerization via NMR .
- Kinetic Isotope Effect (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
- Time-Resolved Spectrometry : UV-vis or fluorescence spectroscopy monitors intermediate lifetimes (e.g., quinone methide formation in <1 ms) .
Example: A 2010 study used ¹⁵N-labeled amines to confirm nucleophilic attack as the rate-limiting step in analogous syntheses .
Q. How to address discrepancies in reported crystallographic data for similar dihydrochromeno-pyrrole-diones?
Methodological Answer:
- CCDC Cross-Referencing : Compare unit cell parameters (e.g., CCDC 1988019) to identify polymorphic variations .
- PXRD vs. SCXRD : Use powder XRD for bulk material analysis and single-crystal XRD for absolute configuration .
- DFT-Based Crystal Structure Prediction (CSP) : Tools like Mercury or Materials Studio reconcile experimental and theoretical lattice energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
